molecular formula C13H8N2O6 B3045249 4-Nitrophenyl 4-nitrobenzoate CAS No. 1037-31-6

4-Nitrophenyl 4-nitrobenzoate

Cat. No. B3045249
CAS RN: 1037-31-6
M. Wt: 288.21 g/mol
InChI Key: MBSZPLPPLPIPMI-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-nitrobenzoate is a chemical compound with the molecular formula C13H8N2O6 . It is used in laboratory settings and for the manufacture of chemical compounds .


Synthesis Analysis

4-Nitrophenyl 4-nitrobenzoate can be synthesized by the condensation of 4-nitrobenzoic acid and 4-nitrophenol . The product of this reaction was characterized using 1H NMR .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 4-nitrobenzoate consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass of the molecule is 288.212 Da, and the monoisotopic mass is 288.038239 Da .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Scientific Research Applications

Liquid Crystalline Properties

4-Nitrophenyl 4-nitrobenzoate and its derivatives exhibit notable liquid crystalline properties. Galewski and Sobczyk (1982) synthesized a series of 4-alkoxyphenyl esters of 4-nitrobenzoic acid and analyzed their mesophases, transition temperatures, and enthalpies. They found considerable similarity to reverse analogues, indicating the potential use of these compounds in liquid crystal technology (Galewski & Sobczyk, 1982).

Enzymatic Reduction Studies

The enzymatic reduction of compounds related to 4-nitrophenyl 4-nitrobenzoate has been studied in various animal tissues. Hitchcock and Murphy (1967) investigated the reduction of the 4-nitro group in compounds like O,O-(4-nitrophenyl) phosphorothioate to the corresponding amino group in tissues from mammals, birds, and fishes. This research helps in understanding the enzymatic interactions and reductions of similar nitro compounds (Hitchcock & Murphy, 1967).

Paramagnetic Complexes

4-Nitrobenzoic acid derivatives, including 4-nitrophenyl 4-nitrobenzoate, have been used in the synthesis of paramagnetic complexes. Mallick et al. (2017) synthesized paramagnetic dirhenium complexes containing nitrobenzoate ligands, demonstrating their potential in the study of paramagnetic materials and their applications (Mallick et al., 2017).

Degradation in Soils

Research on the degradation of organic compounds in soils has included 4-nitrophenyl 4-nitrobenzoate derivatives. Nicholls, Campbell, and Williams (2000) studied the kinetics of degradation of similar compounds in subsoils, which helps understand the environmental fate of such organic pollutants (Nicholls, Campbell, & Williams, 2000).

X-ray Diffraction Studies

Takenaka et al. (1989) conducted thermal and X-ray diffraction studies on liquid crystals having a nitro group, including compounds similar to 4-nitrophenyl 4-nitrobenzoate. These studies are crucial for understanding the molecular structure and properties of such liquid crystals (Takenaka et al., 1989).

Mechanism of Action

The kinetics of enzymatic hydrolysis of ester bonds is largely governed by stereoelectronic factors . Trends in the relative electronic effects of para-substituted benzoate esters can be modeled using the Hammett linear free-energy relationship (LFER) .

Safety and Hazards

When handling 4-Nitrophenyl 4-nitrobenzoate, personal protective equipment should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, and clothing should be avoided, as should ingestion and inhalation . Dust formation should be avoided .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been used to assess the activity of these materials . This area of research is likely to continue to be a focus in the future, as the drive for more efficient, sustainable, and affordable methods of chemical synthesis continues .

properties

IUPAC Name

(4-nitrophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSZPLPPLPIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324028
Record name 4-nitrophenyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1037-31-6
Record name NSC405511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitrophenyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.77 g of 4-nitrobenzoic acid (52.5 mM) were dissolved in 400 ml of THF and 53.1 g of triethylamine (525.0 mM). The solution was cooled to −30° C. and 6.01 g of methansulfochloride (52.5 mM) were added dropwise. The mixture was stirred for 1 h at this temperature, then 6.95 g of 4-nitrophenol (50.0 mM) were added at once, followed by 250 mg of DMAP. The reaction mixture was stirred for 1 h at −30° C. and was allowed to warm to room temperature while stirred overnight. The next day, the reaction mixture was filtered, the cake was washed with THF and the filtrate was evaporated to dryness. The residue was purified by chromatography using silica gel and dichloromethane to give 11.0 g (38.2 mM, 76%) of 4-nitrophenyl 4-nitrobenzoate as white crystals.
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two
Quantity
53.1 g
Type
solvent
Reaction Step Three
Name
Quantity
250 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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